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An In-depth Technical Guide to the Structure and Function of [Leu144]-PLP (139-151)

Executive Summary: This document provides a comprehensive technical overview of the

[Leu144]-PLP (139-151) peptide, an analog of the encephalitogenic myelin proteolipid protein

(PLP) fragment 139-151. The parent peptide is a key inducer of experimental autoimmune

encephalomyelitis (EAE), a widely used animal model for multiple sclerosis (MS). The

substitution of the native tryptophan at position 144 with leucine converts the peptide from a T-

cell agonist to a T-cell receptor (TCR) antagonist.[1][2][3][4] This guide details the peptide's

structural characteristics, biological mechanism, and the experimental protocols used for its

synthesis, purification, and analysis. It is intended for researchers, scientists, and professionals

in the field of immunology and drug development.

Introduction
Myelin proteolipid protein (PLP) is the most abundant protein in the myelin sheath of the central

nervous system (CNS). The peptide fragment corresponding to amino acid residues 139-151 is

a dominant encephalitogenic epitope in the SJL/J mouse model of MS.[5][6] When presented

by the MHC class II molecule I-As on antigen-presenting cells (APCs), the wild-type PLP (139-

151) peptide activates autoreactive CD4+ T-cells, leading to a pro-inflammatory cascade,

demyelination, and the clinical signs of EAE.[6][7][8][9]

Structural and functional studies have identified residue Tryptophan-144 (W144) as a critical

contact point for the T-cell receptor.[10][11][12] Altering this residue can modulate the peptide's

interaction with the TCR, transforming it into an antagonist. The [Leu144]-PLP (139-151)
analog, where W144 is replaced by Leucine (L), is a T-cell receptor antagonist capable of
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blocking the activation of encephalitogenic T-cell clones, thereby inhibiting the autoimmune

response.[1][12] This makes it a molecule of significant interest for developing therapies for

autoimmune diseases like MS.

Physicochemical and Structural Properties
The primary structure of [Leu144]-PLP (139-151) is defined by its amino acid sequence, which

differs from the wild-type at a single position. This seemingly minor change has profound

implications for its three-dimensional conformation and biological activity.

Primary Structure and Physicochemical Data
The substitution of the large, aromatic indole side chain of tryptophan with the smaller, aliphatic

isobutyl side chain of leucine alters the local hydrophobicity and steric profile of the peptide.

This is the primary determinant of its change in function from agonist to antagonist.

| Table 1: Peptide Sequence Comparison | | :--- | :--- | | Peptide Name | Sequence (Single-Letter

Code) | | Wild-Type PLP (139-151) | H-His-Ser-Leu-Gly-Lys-Trp-Leu-Gly-His-Pro-Asp-Lys-Phe-

OH | | [Leu144]-PLP (139-151) | H-His-Ser-Leu-Gly-Lys-Leu-Leu-Gly-His-Pro-Asp-Lys-Phe-

OH[13] |

| Table 2: Physicochemical Properties | | :--- | :--- | :--- | | Property | Wild-Type PLP (139-151) |

[Leu144]-PLP (139-151) | | Molecular Formula | C72H104N20O17 | C67H105N19O17 | |

Molecular Weight | 1521.72 g/mol | 1448.7 g/mol |

Conformational Analysis
While a high-resolution 3D structure for the [Leu144]-PLP (139-151) single mutant is not

publicly available, extensive conformational studies have been performed on the parent peptide

and closely related analogs using Nuclear Magnetic Resonance (NMR) and molecular

dynamics (MD) simulations.[10][11] These studies reveal that the central region of the peptide,

particularly residues 144 and 147, are critical for TCR recognition.[10][11]

MD simulations on a related double-mutant, cyclic(139-151) [L144, R147] PLP139-151,

indicate that the side chains of the mutated amino acids adopt a different spatial orientation

compared to the corresponding residues in the wild-type peptide.[10][14] This altered topology

is believed to reduce the peptide's affinity and signaling capacity when engaged with the TCR,

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 11 Tech Support

https://www.medchemexpress.com/leu144-plp-139-151.html?locale=ko-KR
https://pubmed.ncbi.nlm.nih.gov/7512036/
https://www.benchchem.com/product/b15597251?utm_src=pdf-body
https://www.benchchem.com/product/b15597251?utm_src=pdf-body
https://www.medchemexpress.com/leu144-plp-139-151.html
https://www.benchchem.com/product/b15597251?utm_src=pdf-body
https://www.benchchem.com/product/b15597251?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/28756481/
https://www.researchgate.net/publication/318761956_Biologically_relevant_conformational_features_of_linear_and_cyclic_proteolipid_protein_PLP_peptide_analogues_obtained_by_high-resolution_nuclear_magnetic_resonance_and_molecular_dynamics
https://pubmed.ncbi.nlm.nih.gov/28756481/
https://www.researchgate.net/publication/318761956_Biologically_relevant_conformational_features_of_linear_and_cyclic_proteolipid_protein_PLP_peptide_analogues_obtained_by_high-resolution_nuclear_magnetic_resonance_and_molecular_dynamics
https://pubmed.ncbi.nlm.nih.gov/28756481/
https://www.researchgate.net/figure/a-Representative-conformations-of-PLP139-151-blue-and-red-and-cyclic-139-151-L_fig6_318761956
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15597251?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


providing a structural basis for its antagonistic behavior. The W144L substitution removes the

bulky indole group, which likely disrupts the precise contacts required for productive T-cell

activation.

Biological Mechanism of Action
The function of [Leu144]-PLP (139-151) is best understood by comparing its interaction with

the TCR to that of the wild-type peptide.

Pathogenic T-Cell Activation (Wild-Type Peptide)
The wild-type PLP (139-151) peptide is processed by APCs and presented on the cell surface

by MHC class II molecules. This MHC-peptide complex is recognized by the TCR on specific

CD4+ T-cells. This binding event initiates a signaling cascade, leading to T-cell activation,

proliferation, and the secretion of pro-inflammatory cytokines like IFN-γ, which mediate the

attack on the myelin sheath in the CNS.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 11 Tech Support

https://www.benchchem.com/product/b15597251?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15597251?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Antigen Presenting Cell (APC)

CD4+ T-Cell

PLP (139-151)

MHC-II (I-As)

MHC:Peptide Complex

TCR

Agonist Binding

T-Cell Activation &
 Proliferation

Release of Pro-inflammatory
Cytokines (e.g., IFN-γ)

CNS Inflammation
&

Demyelination

Click to download full resolution via product page

Pathogenic T-Cell Activation by Wild-Type PLP (139-151)
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T-Cell Receptor Antagonism ([Leu144] Peptide)
The [Leu144]-PLP (139-151) analog also binds to the MHC-II molecule and is presented to the

T-cell. However, due to the structural alteration at position 144, its binding to the TCR is non-

productive. It occupies the receptor but fails to induce the conformational changes necessary

for full signal transduction. This competitive binding effectively blocks the wild-type peptide from

activating the T-cell, thus preventing the downstream inflammatory cascade.
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TCR Antagonism by [Leu144]-PLP (139-151)

Experimental Protocols
The production and analysis of the [Leu144]-PLP (139-151) peptide involve standard yet

rigorous biochemical techniques.

Analysis

Design Peptide
([Leu144] substitution)

Solid-Phase
Peptide Synthesis
(Fmoc Chemistry)

Cleavage from Resin
& Side-Chain Deprotection

Purification
(RP-HPLC) Analysis & QC Final Peptide

(>95% Purity)

Mass Spectrometry
(Confirm MW)

Analytical HPLC
(Assess Purity)

NMR Spectroscopy
(Structural Analysis)

Click to download full resolution via product page

Experimental Workflow for Peptide Production and Analysis

Peptide Synthesis, Purification, and Characterization
1. Synthesis: Solid-Phase Peptide Synthesis (SPPS) The peptide is assembled on a solid

support resin (e.g., Rink Amide resin for a C-terminal amide) using Fmoc (9-

fluorenylmethyloxycarbonyl) chemistry.[15][16][17]

Resin Preparation: The resin is swelled in a suitable solvent like dimethylformamide (DMF).

[18]

Deprotection: The Fmoc protecting group on the terminal amine is removed using a solution

of 20% piperidine in DMF to expose the amine for the next coupling step.[18]
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Coupling: The carboxyl group of the incoming Fmoc-protected amino acid is activated using

coupling reagents (e.g., HBTU/HOBt in the presence of DIPEA). This activated amino acid is

then added to the resin, forming a peptide bond with the exposed amine. An excess of the

amino acid is used to drive the reaction to completion.[19]

Iteration: The deprotection and coupling steps are repeated for each amino acid in the

sequence (Phe, Lys, Asp, etc.) until the full peptide chain is assembled.

Final Deprotection: The N-terminal Fmoc group is removed one last time.

2. Cleavage and Deprotection The completed peptide is cleaved from the resin, and all amino

acid side-chain protecting groups are removed simultaneously. This is typically achieved by

treating the resin with a strong acid cocktail, commonly 95% Trifluoroacetic Acid (TFA) with

scavengers (e.g., water, triisopropylsilane) to prevent side reactions.[19] The cleaved peptide is

then precipitated from the cleavage mixture using cold diethyl ether.

3. Purification: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) The

crude peptide precipitate is dissolved and purified using preparative RP-HPLC.[20][21][22][23]

Column: A C18 stationary phase column is typically used.

Mobile Phase: A gradient of two solvents is employed: Solvent A (e.g., 0.1% TFA in water)

and Solvent B (e.g., 0.1% TFA in acetonitrile).[23]

Elution: The peptide is eluted by gradually increasing the percentage of Solvent B. The

hydrophobic peptide binds to the C18 column and is released as the organic solvent

concentration increases.

Fraction Collection: Fractions are collected as the peptide elutes, and those containing the

pure product (typically with >95% purity) are pooled and lyophilized to yield a stable, fluffy

white powder.[23]

4. Characterization: Mass Spectrometry (MS) The identity and purity of the final product are

confirmed.[24][25][26]

LC-MS or MALDI-TOF MS: A small sample is analyzed to determine its molecular weight.

The observed mass must match the calculated theoretical mass for the [Leu144]-PLP (139-

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 11 Tech Support

https://www.rsc.org/suppdata/cc/b8/b815888f/b815888f.pdf
https://www.rsc.org/suppdata/cc/b8/b815888f/b815888f.pdf
https://www.agilent.com/cs/library/applications/an-synthetic-peptide-purification-5994-5311en-agilent.pdf
https://experiments.springernature.com/articles/10.1385/0-89603-399-6:75
https://pmc.ncbi.nlm.nih.gov/articles/PMC7119934/
https://www.peptide.com/resources/peptide-purification-scaling-from-analytical-to-preperative-hplc/
https://www.peptide.com/resources/peptide-purification-scaling-from-analytical-to-preperative-hplc/
https://www.peptide.com/resources/peptide-purification-scaling-from-analytical-to-preperative-hplc/
https://pubs.acs.org/doi/10.1021/jasms.0c00479
https://experiments.springernature.com/articles/10.1007/978-1-4939-2999-3_9
https://pubmed.ncbi.nlm.nih.gov/26424265/
https://www.benchchem.com/product/b15597251?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15597251?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


151) sequence (1448.7 Da).[24][25]

Analytical HPLC: The purity of the lyophilized peptide is assessed by analytical RP-HPLC,

ensuring a single major peak corresponding to the desired product.[27]

Structural Analysis by NMR Spectroscopy
A detailed protocol for determining the three-dimensional structure of the peptide in solution

involves a series of NMR experiments.[28]

Sample Preparation: The lyophilized peptide is dissolved to a concentration of 1-5 mM in a

suitable buffer (e.g., 90% H2O / 10% D2O at a specific pH). The sample must be stable and

non-aggregating.[29][30]

Data Acquisition: A series of 1D and 2D NMR experiments are performed on a high-field

NMR spectrometer (e.g., 600-800 MHz).[29]

TOCSY (Total Correlation Spectroscopy): Identifies protons that are part of the same

amino acid spin system.

COSY (Correlation Spectroscopy): Identifies protons that are coupled through 2-3

chemical bonds.

NOESY (Nuclear Overhauser Effect Spectroscopy): This is the key experiment for

structure determination. It identifies protons that are close to each other in space (typically

< 5 Å), regardless of whether they are close in the primary sequence. The intensity of a

NOE cross-peak is inversely proportional to the sixth power of the distance between the

protons.

Data Processing and Analysis:

Resonance Assignment: Using the TOCSY and COSY spectra, all proton resonances are

assigned to specific amino acids in the peptide sequence.

NOE Assignment and Distance Restraints: Cross-peaks in the NOESY spectrum are

assigned, and their intensities are converted into upper-limit distance restraints between

pairs of protons.
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Structure Calculation: A computational algorithm (e.g., using software like CYANA or

XPLOR-NIH) is used to calculate a family of 3D structures that satisfy all the experimental

distance restraints.

Structure Refinement and Validation: The resulting family of structures is energy-

minimized and validated using established quality-checking software to ensure they are

stereochemically sound and consistent with the experimental data.

Conclusion
The [Leu144]-PLP (139-151) peptide is a rationally designed analog of an immunodominant

epitope from myelin proteolipid protein. By substituting a key TCR contact residue, its biological

function is switched from an autoimmune-triggering agonist to an inhibitory antagonist. Its

structure, while not yet defined at atomic resolution, is understood to differ from the wild-type in

the precise spatial orientation of the residue 144 side chain, which is sufficient to disrupt

productive T-cell signaling. The well-established protocols for its chemical synthesis and

purification make it an accessible and valuable tool for researchers studying the mechanisms of

T-cell activation and for the development of novel antigen-specific immunotherapies for

diseases such as multiple sclerosis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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